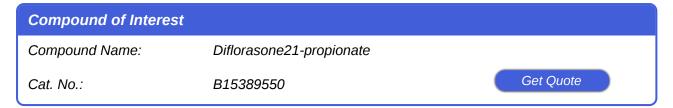


Commercial Suppliers and Technical Guide for Research-Grade Diflorasone-21-Propionate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of research-grade Diflorasone-21-propionate, including a list of commercial suppliers, its mechanism of action, and detailed experimental protocols for its evaluation. Diflorasone-21-propionate and its more extensively studied analog, Diflorasone diacetate, are potent synthetic corticosteroids utilized in dermatological research for their anti-inflammatory and immunosuppressive properties.

Commercial Suppliers of Research-Grade Diflorasone-21-Propionate

Scientists seeking research-grade Diflorasone-21-propionate can source the compound from several reputable chemical suppliers. These companies typically provide the compound for laboratory use, accompanied by a Certificate of Analysis detailing its purity and physical properties.



Supplier	Product Name	CAS Number	Molecular Formula	Notes
Simson Pharma Limited	Diflorasone 21- Propionate	541502-98-1	C25H32F2O6	Provides a Certificate of Analysis with each compound. Available for both domestic (Indian) and international shipping.[1][2]
LGC Standards	Diflorasone 21- propionate	541502-98-1	C25H32F2O6	A high-quality reference standard suitable for pharmaceutical testing.[3]
EliteSynth Laboratories	Diflorasone 21- Propionate	541502-98-1	C25H32F2O6	Listed as an impurity of Diflorasone Acetate.

Mechanism of Action: Glucocorticoid Receptor Agonism and Anti-inflammatory Signaling

Diflorasone exerts its potent anti-inflammatory effects by acting as an agonist of the glucocorticoid receptor (GR).[4] Upon binding to the cytosolic GR, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of target genes. This leads to the inhibition of key inflammatory pathways.

A primary mechanism is the induction of phospholipase A2 (PLA2) inhibitory proteins, collectively known as lipocortins.[5] Lipocortins block the release of arachidonic acid from cell membranes, thereby preventing its conversion into pro-inflammatory mediators such as prostaglandins and leukotrienes.

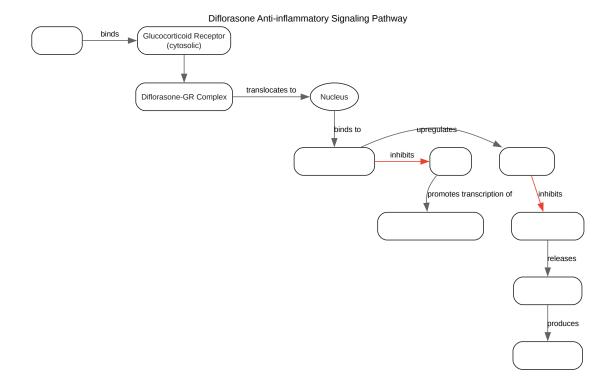






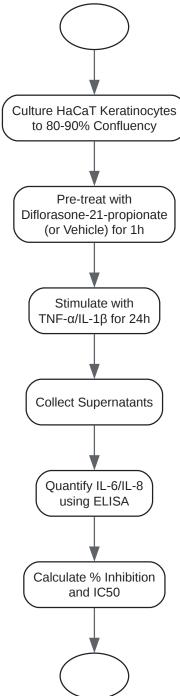
Furthermore, Diflorasone diacetate has been shown to suppress the NF- κ B signaling pathway. [5] This inhibition leads to a downstream reduction in the transcription of pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF- α).[5]



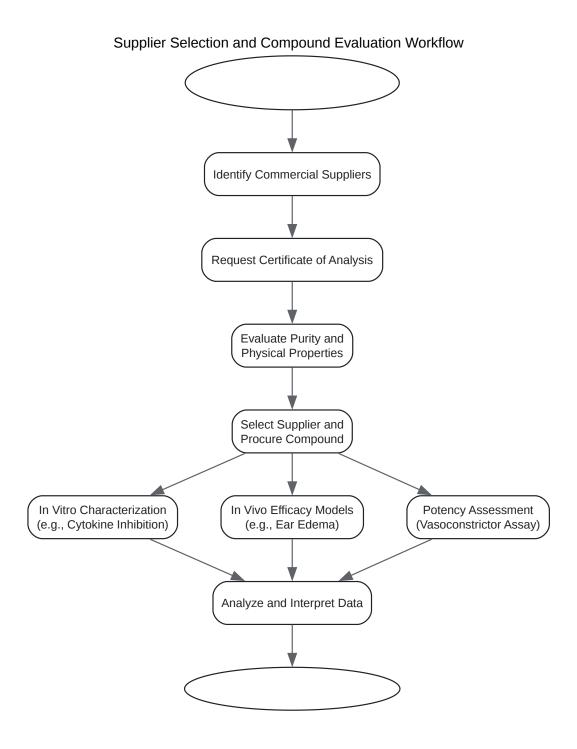




Workflow for In Vitro Cytokine Inhibition Assay







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